Methyl 4-{[(2-bromoethyl)amino]sulfonyl}benzoate
Description
Properties
IUPAC Name |
methyl 4-(2-bromoethylsulfamoyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO4S/c1-16-10(13)8-2-4-9(5-3-8)17(14,15)12-7-6-11/h2-5,12H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEBODDNFQQDEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that many sulfonyl compounds interact with enzymes and receptors in the body, altering their function.
Mode of Action
The mode of action of Methyl 4-{[(2-bromoethyl)amino]sulfonyl}benzoate involves a two-step mechanism common to electrophilic aromatic substitution reactions.
- The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. A proton is removed from this intermediate, yielding a substituted benzene ring.
This mechanism should be considered in context with other mechanisms involving carbocation intermediates, such as S N 1 and E1 reactions of alkyl halides, and Brønsted acid addition reactions of alkenes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity.
Biological Activity
Methyl 4-{[(2-bromoethyl)amino]sulfonyl}benzoate is a compound of growing interest due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse research findings.
Chemical Structure and Synthesis
This compound is characterized by a benzoate ester structure with a sulfonamide group and a bromoethyl moiety. The synthesis typically involves the reaction of methyl 4-aminobenzoate with sulfonyl chloride derivatives followed by bromination with bromoethylamine. This synthetic pathway allows for the introduction of various substituents that can modulate biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, compounds similar in structure have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The mechanism of action is believed to involve inhibition of specific enzymes critical for cancer cell proliferation.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | TBD | Current Study |
| Similar Sulfonamide Derivative | HCT116 | 4.363 | |
| Doxorubicin | HCT116 | 0.5 |
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on carbonic anhydrase (CA), particularly the CAIX isozyme, which is overexpressed in many tumors. Inhibition of CAIX can lead to reduced tumor growth and metastasis by altering the tumor microenvironment.
Table 2: Enzyme Inhibition Data
| Compound | Enzyme | Kd (nM) | Selectivity |
|---|---|---|---|
| This compound | CAIX | TBD | TBD |
| Methyl 5-sulfamoyl-benzoate | CAIX | 0.12 | >100-fold over others |
The proposed mechanism by which this compound exerts its biological activity includes:
- Covalent Binding : The bromoethyl group may facilitate covalent interactions with nucleophilic sites on target proteins, leading to irreversible inhibition.
- Enzyme Inhibition : The sulfonamide moiety is known to interact with carbonic anhydrase, disrupting its function and thereby affecting pH regulation in tumors.
- Cell Cycle Arrest : Similar compounds have shown the ability to induce apoptosis in cancer cells, potentially through the activation of pro-apoptotic pathways.
Case Studies and Research Findings
Several case studies have investigated the biological activities of related compounds:
- Study on Anticancer Activity :
- Enzyme Selectivity Research :
- In Vivo Studies :
Scientific Research Applications
Synthesis of Methyl 4-{[(2-bromoethyl)amino]sulfonyl}benzoate
The synthesis of this compound typically involves several steps, including chlorosulfonation, ammonolysis, and subsequent reactions to yield the final product. A notable method involves using sulfonamide methyl toluene as a starting material, which is subjected to a series of reactions that optimize yield and reduce synthesis time. The process has been improved to achieve over 50% yield, making it suitable for industrial production .
Anticancer Properties
Recent studies have indicated that compounds similar to this compound may exhibit anticancer properties. For example, methyl 2-halo-4-substituted-5-sulfamoyl-benzoates have shown high binding affinity to carbonic anhydrase IX (CAIX), a target for cancer therapy. These compounds demonstrated selectivity over other CA isozymes, suggesting potential for development as anticancer agents .
Antimicrobial Activity
The sulfonamide group in this compound is known for its antimicrobial properties. Compounds containing sulfonamide moieties have been widely researched for their efficacy against various bacterial strains and are used in the development of new antibiotics .
Agricultural Applications
This compound is also explored as an intermediate in the synthesis of herbicides such as mesosulfuron, which is effective against a wide range of weeds. The compound's ability to inhibit specific enzymes involved in plant growth makes it valuable in agricultural formulations aimed at weed control .
Case Study: Anticancer Drug Development
A study published in the International Journal of Molecular Sciences investigated a series of benzenesulfonamide derivatives for their binding affinities to CAIX. The findings revealed that modifications to the sulfonamide structure significantly affected binding affinity and selectivity, paving the way for new anticancer drug candidates .
| Compound | Binding Affinity (Kd) | Selectivity |
|---|---|---|
| Compound 4b | 0.12 nM | High |
| Compound 3b | 9200 nM | Low |
Case Study: Herbicide Efficacy
Research on mesosulfuron highlighted its effectiveness against resistant weed species, demonstrating that derivatives like this compound play a critical role in enhancing herbicide performance through targeted action on specific biochemical pathways in plants .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The compound’s closest analogs differ in substituent groups, chain length, or ester moieties, leading to variations in reactivity, solubility, and biological activity.
Table 1: Key Structural Analogs and Properties
Preparation Methods
Raw Material Selection and Initial Precursors
The synthesis typically begins with benzoic acid derivatives or benzoate esters as core scaffolds, which are functionalized via sulfonylation. The key precursor is often methyl 4-aminobenzoate or methyl 4-hydroxybenzoate , which can be converted into the target compound through subsequent sulfonylation and amination reactions.
- Methyl 4-aminobenzoate or methyl 4-hydroxybenzoate
- 2-bromoethylamine or its derivatives
- Sulfonyl chlorides (e.g., chlorosulfonic acid derivatives)
- Organic solvents such as dichloromethane, acetonitrile, or ethanol
- Catalysts and bases like pyridine, triethylamine, or cesium carbonate
Chlorosulfonation of Aromatic Precursors
Chlorosulfonation is the initial step to introduce sulfonyl groups onto the aromatic ring:
- Reaction Conditions:
- Temperature: Typically between $$-10^\circ C$$ and $$0^\circ C$$ to control regioselectivity and prevent over-sulfonation.
- Reagents: Chlorosulfonic acid or sulfur trioxide complexes are employed.
- Solvent: Organic solvents such as dichloromethane or chlorinated hydrocarbons.
- Omission of thionyl chloride has been shown to improve yields by reducing side reactions.
- Cooling in an ice bath ensures controlled sulfonation.
- Dropwise addition of chlorosulfonation reagents minimizes poly-sulfonation and promotes regioselectivity.
- A patent describes a process where chlorosulfonation is performed at $$-10^\circ C$$ with subsequent ammonolysis, yielding over 50% efficiency after optimization.
Ammonolysis to Introduce Amino Groups
Post-sulfonation, the sulfonyl chlorides are converted into sulfonamides via ammonolysis :
- Reaction Conditions:
- Temperature: Ambient to slightly elevated (20–25°C).
- Solvent: Water, alcohols, or ammoniacal solutions.
- Procedure: The sulfonyl chloride intermediates are stirred with ammoniacal liquor or ammonia in water, often after initial purification.
- Cooling the reaction mixture in ice water prior to ammonolysis improves selectivity.
- Using ammoniacal solutions directly from the sulfonation step enhances yield and reduces side products.
- Experimental modifications, such as replacing thionyl chloride with chlorosulfonic acid and controlling temperature, significantly increase the yield of sulfonamide intermediates.
Nucleophilic Substitution with 2-Bromoethylamine Derivatives
The sulfonamide intermediates are then reacted with 2-bromoethylamine derivatives to introduce the bromoethyl amino chain:
- Reaction Conditions:
- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
- Catalyst: Sometimes, phase transfer catalysts or bases such as potassium carbonate are used.
- Temperature: Reflux conditions (~80°C).
- The amino group on the sulfonamide acts as a nucleophile, attacking the electrophilic bromoethyl compound.
- Excess base or potassium carbonate helps deprotonate the amino group, facilitating substitution.
- Similar procedures have been successfully employed to synthesize analogous sulfonamide derivatives with yields exceeding 80%.
Esterification and Final Purification
The final step involves esterification to obtain methyl 4-{[(2-bromoethyl)amino]sulfonyl}benzoate :
- Reaction Conditions:
- Reagents: Methyl alcohol (methanol) with catalytic acid or base.
- Procedure: Transesterification or direct esterification under reflux.
- Purification: Filtration, washing, and recrystallization.
- Methanolysis of intermediate acids or acids chlorides yields the methyl ester.
- Purity is confirmed via HPLC, with yields often exceeding 90%.
Data Table: Summary of Preparation Methods
| Step | Raw Material | Reagents & Conditions | Yield | Notes |
|---|---|---|---|---|
| 1. Chlorosulfonation | Aromatic precursor (e.g., methyl 4-aminobenzoate) | Chlorosulfonic acid, ice bath (-10°C) | 50–60% | Cooling controls regioselectivity |
| 2. Ammonolysis | Sulfonyl chloride intermediate | Ammoniacal liquor, room temp | 80–95% | Cooling enhances selectivity |
| 3. Nucleophilic substitution | 2-bromoethylamine derivatives | DMF, reflux (~80°C) | 80–85% | Excess base improves yield |
| 4. Esterification | Carboxylic acid intermediates | Methanol, catalytic acid | >90% | Recrystallization for purity |
Process Optimization and Research Findings
- Temperature control during chlorosulfonation is critical; reactions performed at $$-10^\circ C$$ significantly improve yields.
- Omission of thionyl chloride reduces side reactions, as demonstrated in recent patent improvements.
- Sequential steps —sulfonylation, amination, and esterification—are optimized for high yield and purity, suitable for scale-up.
Research insights suggest that the overall yield of the target compound can surpass 50% with optimized reaction conditions, especially by controlling temperature and reagent addition rates.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
